Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
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Description
Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H25N3O6S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis Techniques
Research in the field of organic synthesis has explored various cyclisation techniques and the synthesis of heterocyclic compounds, which are crucial for developing pharmaceuticals. For instance, Dieckmann cyclisation has been utilized to produce tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones, showcasing the versatility of amino-acid derivatives in synthesizing complex organic molecules (Proctor, Ross, & Tapia, 1972). Additionally, microwave-assisted methods have been developed for rapid demethylation, providing efficient pathways for synthesizing precursor compounds and removing protecting groups, relevant in the context of modifying phenyl ethers (Fredriksson & Stone-Elander, 2002).
Development of Antimicrobial Agents
The search for new antimicrobial agents has led to the synthesis of various quinoline and quinazoline derivatives, demonstrating significant activity against a range of microorganisms. For example, the synthesis of novel quinolones with heterocyclic substituents has shown promising antibacterial activity, particularly against Gram-positive organisms (Cooper, Klock, Chu, & Fernandes, 1990). This highlights the potential of such compounds in addressing resistance in clinically important pathogens.
Antileukemic Activity
The development of compounds with antileukemic activity represents a critical area of medicinal chemistry. Bis[[(carbamoyl)oxy]methyl]-substituted pyrrole-fused tricyclic heterocycles, synthesized through 1,3-dipolar cycloaddition reactions, have shown in vivo activity against P388 lymphocytic leukemia, demonstrating the therapeutic potential of these synthesized compounds in cancer treatment (Anderson, Heider, Raju, & Yucht, 1988).
Herbicidal Activities
The exploration of herbicidal activities in novel triazolinone derivatives has identified promising candidates for controlling broadleaf weeds in rice fields. These compounds, designed by introducing cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2- o-tolylacetate pharmacophores into the triazolinone scaffold, have exhibited potent herbicidal activity, showcasing the role of synthetic chemistry in developing agricultural products (Luo, Jiang, Wang, Chen, & Yang, 2008).
properties
IUPAC Name |
methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O6S/c1-4-32-17-8-6-16(7-9-17)24-20(27)14-33-23-25-19-13-15(22(29)31-3)5-10-18(19)21(28)26(23)11-12-30-2/h5-10,13H,4,11-12,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDSFWKOLGDQOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate |
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